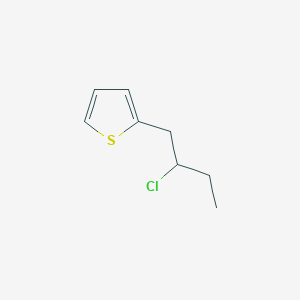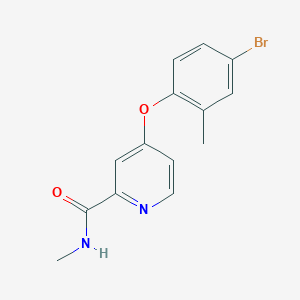
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. The “4-bromo-2-methylphenoxy” indicates a bromine atom at the 4th position and a methyl group at the 2nd position of the phenyl ring. The “N-methylpyridine-2-carboxamide” indicates an N-methylated pyridine ring with a carboxamide group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide” are not specified in the sources I found. Such properties often include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antitumor Activities : Novel 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies indicated that several compounds exhibited moderate to good antitumor activities, with a particular compound showing remarkable cytotoxicity against specific cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Ju Liu et al., 2020).
Chemical Synthesis and Methodology
- Enaminones and Pyrrolidine Derivatives : A new synthesis approach was developed for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids through enaminones intermediates. This method highlights the versatility of enaminones for constructing functionalized heterocycles and pyrrole derivatives, which are valuable in the synthesis of complex organic molecules (Uroš Grošelj et al., 2013).
Spectroscopic and Computational Analyses
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of a related bromophenol compound were synthesized and characterized. The study provided insights into the molecular geometries, thermal stability, and potential applications of these metal complexes in various fields, including materials science and catalysis (R. Takjoo et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAJNLPLEZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


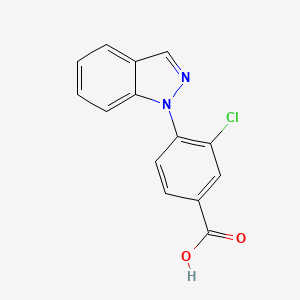
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
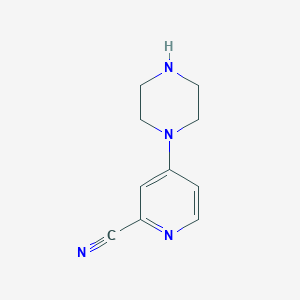
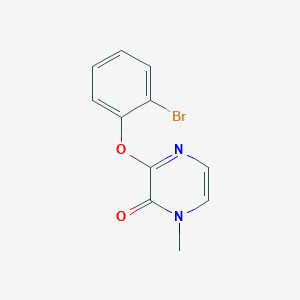
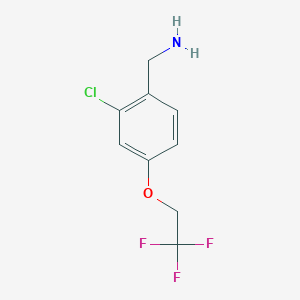
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
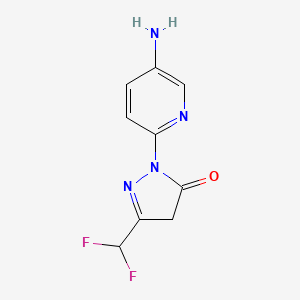
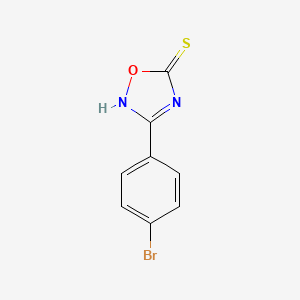
amine](/img/structure/B1529334.png)
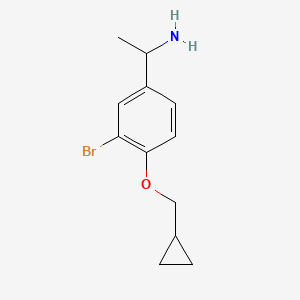
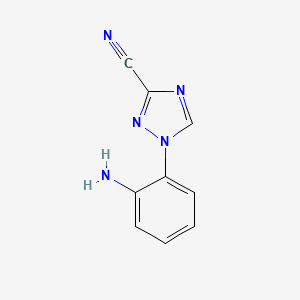
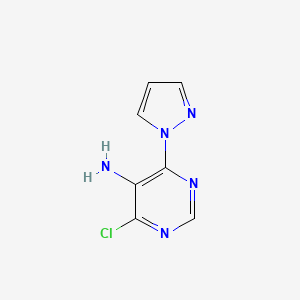
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
